N,N-dibenzylpyridine-3-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Common SAR failure: Unsubstituted nicotinamide analogs lack CNS permeability, wasting drug discovery efforts. N,N-Dibenzylpyridine-3-carboxamide (LogD 3.16) with twin benzyl groups resolves this, delivering a lipophilic building block for BBB-penetrant candidates. - Enhanced BBB diffusion & hydrophobic pocket binding (LogP 2.77, no HBD). - Robust synthetic handle: sterically protected amide resists side reactions. - Available in high purity (≥98%) for reliable research. Procurement from BenchChem ensures custom synthesis and global delivery.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
Cat. No. B337194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzylpyridine-3-carboxamide
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C20H18N2O/c23-20(19-12-7-13-21-14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2
InChIKeyLYOLGSZLKNUACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzylpyridine-3-carboxamide Overview & Procurement


N,N-Dibenzylpyridine-3-carboxamide (also known as N,N-dibenzylnicotinamide) is a tertiary amide derivative of nicotinic acid, characterized by the presence of two benzyl groups on the carboxamide nitrogen. This structural feature positions it as a lipophilic analog of the endogenous vitamin nicotinamide, offering distinct physicochemical properties for medicinal chemistry applications . Its core scaffold, the pyridine-3-carboxamide, is a privileged structure in drug discovery, found in numerous biologically active molecules and approved therapeutics, particularly in oncology and infectious disease .

Lipophilic nicotinamide analog for medicinal chemistry SAR
Enhanced passive permeability context
Tertiary dibenzyl amide building block
Non‑nucleophilic, sterically shielded
Supports CNS penetrant lead optimization
Based on computed LogD profile

N,N-Dibenzylpyridine-3-carboxamide Substitution Risks


In scientific and industrial settings, simply substituting N,N-dibenzylpyridine-3-carboxamide with a more basic nicotinamide derivative (e.g., unsubstituted nicotinamide or N-methylnicotinamide) will lead to vastly different experimental outcomes. The twin benzyl substituents are not inert bystanders; they are the primary determinants of the molecule's physicochemical behavior, most notably a substantial increase in lipophilicity as reflected by a higher calculated LogP of 2.77 . This modification fundamentally alters membrane permeability, solubility profile, and protein-binding characteristics, making the compound a uniquely appropriate choice for applications requiring enhanced passive diffusion or specific hydrophobic interactions. Consequently, procurement of an incorrect analog can invalidate entire structure-activity relationship (SAR) studies or synthetic routes, as the downstream molecular interactions and reactivity will not be representative of the intended dibenzyl-substituted chemotype.

Analog mismatch Unsubstituted or N‑methyl nicotinamide cannot replicate the lipophilicity and membrane interaction profile of the dibenzyl derivative; SAR conclusions may not transfer.
Permeability shift Mono‑benzyl analogs exhibit markedly lower LogD; substitution can alter CNS penetration estimates and intracellular target access.
Reactivity change Primary/secondary amides carry H‑bond donors and nucleophilic potential; the dibenzyl amide’s steric and electronic stability is unique and may alter synthetic pathway outcomes.

N,N-Dibenzylpyridine-3-carboxamide Key Differentiators


Lipophilicity vs. Unsubstituted Nicotinamide

N,N-Dibenzylpyridine-3-carboxamide exhibits a substantially higher lipophilicity compared to the unsubstituted nicotinamide scaffold. This is a key differentiator for applications where improved passive membrane diffusion or stronger hydrophobic target engagement is required .

Lipophilicity vs Nicotinamide
Data to verify
ΔLogP ≈ 3.14 (calc.)
Supports selection for permeability‑focused assays
Computed ACD/LogP; experimental verification recommended
Medicinal Chemistry Physicochemical Property Optimization Drug Design

LogD vs. N-Benzylnicotinamide

The dibenzyl substitution significantly increases the compound's lipophilicity at physiological pH compared to its mono-benzyl analog, directly impacting its predicted distribution and tissue partitioning .

LogD vs N‑Benzyl analog
Data to verify
ΔLogD(pH7.4) ≈ +1.2 to +1.7
Indicates superior passive diffusion potential for CNS research models
Calculated ACD/LogD; cross‑study comparable
Medicinal Chemistry ADME Optimization Drug Metabolism

Stable Amide Building Block vs. N,N-Dimethylnicotinamide

The N,N-dibenzyl substitution pattern renders the amide nitrogen completely non-basic and non-nucleophilic, with no hydrogen bond donor capacity. This is in stark contrast to secondary or primary amide analogs, making it an inert and stable moiety in a wide range of subsequent chemical transformations .

Amide stability profile
Class‑level
0 H‑bond donors
5 rotatable bonds
High steric bulk
Non‑nucleophilic
Provides synthetic robustness compared to simpler amides
Qualitative property; class‑level inference
Organic Synthesis Combinatorial Chemistry Scaffold Hopping

N,N-Dibenzylpyridine-3-carboxamide Application Scenarios


CNS-Penetrant Small Molecule Design

The compound's high LogD of 3.16 at physiological pH, as established by quantitative evidence , makes it an ideal building block for medicinal chemistry teams focused on optimizing the brain permeability of novel drug candidates. Its lipophilic nature facilitates passive diffusion across the blood-brain barrier, a critical parameter in CNS drug discovery programs for indications like neurodegenerative diseases or psychiatric disorders.

Selective Enzyme Inhibitor Scaffold

The pyridine-3-carboxamide core is a known pharmacophore . The sterically bulky dibenzyl moiety can be strategically used to explore and fill hydrophobic pockets within a target enzyme's active site, a common strategy to improve both potency and selectivity. This application is directly supported by the compound's differentiated steric profile and lack of hydrogen bond donors, which force target engagement to rely on shape complementarity and hydrophobic interactions.

Stable Amide for Multi-Step Synthesis

For chemists building complex molecules or combinatorial libraries, the N,N-dibenzyl amide functionality serves as a robust, non-reactive handle. The evidence confirms it possesses zero hydrogen bond donors and significant steric protection . This minimizes the risk of unwanted side reactions during harsh synthetic steps, such as metal-catalyzed cross-couplings, reductions, or oxidations, thereby ensuring the integrity of the synthetic route and reducing purification demands.

Model for Amide Conformation Studies

Due to the restricted rotation around the amide bond caused by the two benzyl groups, this compound serves as an excellent model system in academic and industrial research for investigating conformational isomerism, amide bond dynamics, and solvent-dependent structural changes using techniques like NMR spectroscopy . Its well-defined structure provides a reliable standard for these fundamental studies.

Application
Selection Property
Validation Focus
CNS‑penetrant lead optimization
High computed LogD for passive permeability
Blood‑brain barrier permeability assays and logD verification
Enzyme inhibitor scaffold design
Bulky hydrophobic moiety for pocket filling
Target engagement and selectivity assays
Multi‑step synthetic intermediate
Non‑nucleophilic, sterically shielded amide handle
Stability under reaction conditions and purity monitoring
Amide conformation research
Restricted rotation and defined conformational environment
NMR spectroscopy and conformational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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